Tetradec-7-ene-1,13-diyne
Description
Tetradec-7-ene-1,13-diyne is an aliphatic hydrocarbon featuring a conjugated ene-diyne system, with a double bond at position 7 and two triple bonds at positions 1 and 13. The following analysis compares its inferred properties with structurally or functionally related compounds, drawing on available studies of analogs.
Properties
CAS No. |
78638-74-1 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
tetradec-7-en-1,13-diyne |
InChI |
InChI=1S/C14H20/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2,13-14H,5-12H2 |
InChI Key |
IUIQBZJUIRKYGW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCC=CCCCCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-7-ene-1,13-diyne typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes under specific conditions, such as the use of palladium catalysts and appropriate ligands. The reaction conditions often include a controlled temperature and the presence of a base to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often employing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Tetradec-7-ene-1,13-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in different saturated or unsaturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing triple bonds.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated or unsaturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Tetradec-7-ene-1,13-diyne has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tetradec-7-ene-1,13-diyne involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Tetradec-1-ene-7,13-diyne (Positional Isomer)
- Structure : Double bond at position 1 and diyne at positions 7 and 13.
- Enediyne antibiotics rely on optimal conjugation for DNA cleavage, suggesting the 7-ene configuration may be more biologically active .
Alpha-Olefins (e.g., 1-Tetradecene, CAS 1120-36-1)
- Structure : Terminal double bond (C12–14 blends) without triple bonds.
- Applications : Alpha-olefins are industrially significant as polymer precursors, whereas ene-diynes are studied for targeted therapeutics.
Table 1: Structural and Toxicological Comparison
Functional Group Variations: Diols vs. Diynes
Tetradecane-1,2-diol (CAS 21129-09-9)
- Structure : Two hydroxyl groups at positions 1 and 2.
- Polarity and Solubility: High polarity (TPSA: 40.46 Ų) due to hydroxyl groups, with water solubility at 0.22 mg/mL . In contrast, this compound’s aliphatic, nonpolar structure suggests poor aqueous solubility (inferred log P ~5–7).
- Safety : Diols require stringent handling (e.g., respiratory protection) , whereas ene-diynes may pose hazards from reactive intermediates.
Table 2: Solubility and Polarity
| Compound | TPSA (Ų) | Water Solubility | log P (Predicted) |
|---|---|---|---|
| This compound | 0 | Low | ~6.5 |
| Tetradecane-1,2-diol | 40.46 | 0.22 mg/mL | 2.8 |
Aromatic vs. Aliphatic Systems
Aromatic Amines (e.g., CAS 1701-57-1)
- Structure : Aromatic ring with amine substituents (C₁₀H₁₃N).
- Bioactivity : High CYP2D6 inhibition , unlike aliphatic ene-diynes, which may interact via radical mechanisms.
- Physicochemical Properties : Log P ~2.0–2.75 and BBB permeability contrast with this compound’s higher hydrophobicity, likely limiting blood-brain barrier penetration.
Table 3: Bioactivity and Permeability
| Compound | CYP Inhibition | BBB Permeability | log P |
|---|---|---|---|
| This compound | Not reported | Unlikely | ~6.5 |
| CAS 1701-57-1 | CYP2D6 inhibitor | Yes | 2.0–2.75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
